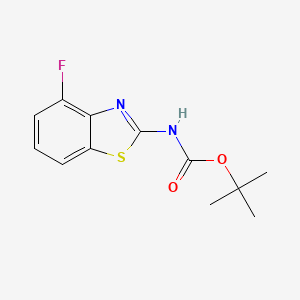
(S,E)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluoromethylene group attached to a tetrahydro-1H-pyrrolizin ring system, which is further connected to a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydro-1H-pyrrolizin Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the tetrahydro-1H-pyrrolizin ring.
Introduction of the Fluoromethylene Group: The fluoromethylene group can be introduced via a nucleophilic substitution reaction using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled temperature and pressure conditions.
Attachment of the Methanol Moiety: The final step involves the addition of a methanol group to the fluoromethylene-tetrahydro-1H-pyrrolizin intermediate, typically through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S,E)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination, methanol with a suitable catalyst for methanol addition.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S,E)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S,E)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylene group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- (S,E)-(2-(Chloromethylene)tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol hydrochloride
- (S,E)-(2-(Bromomethylene)tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol hydrochloride
- (S,E)-(2-(Iodomethylene)tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol hydrochloride
Uniqueness
(S,E)-(2-(Fluoromethylene)tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol hydrochloride is unique due to the presence of the fluoromethylene group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications. Additionally, the fluoromethylene group can participate in unique interactions with biological targets, distinguishing it from its halogenated counterparts.
Propiedades
Fórmula molecular |
C9H15ClFNO |
|---|---|
Peso molecular |
207.67 g/mol |
Nombre IUPAC |
[(6E,8S)-6-(fluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol;hydrochloride |
InChI |
InChI=1S/C9H14FNO.ClH/c10-5-8-4-9(7-12)2-1-3-11(9)6-8;/h5,12H,1-4,6-7H2;1H/b8-5+;/t9-;/m0./s1 |
Clave InChI |
XIXVDGOCKXQPTI-YIQAYKGESA-N |
SMILES isomérico |
C1C[C@]2(C/C(=C\F)/CN2C1)CO.Cl |
SMILES canónico |
C1CC2(CC(=CF)CN2C1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


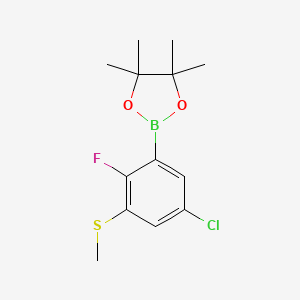


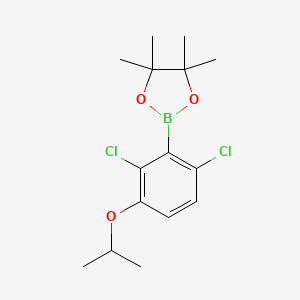
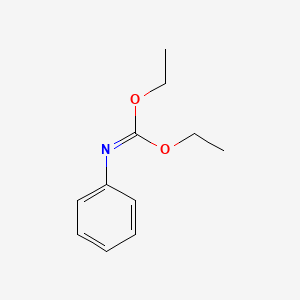
![(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
![(6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt](/img/structure/B14019098.png)
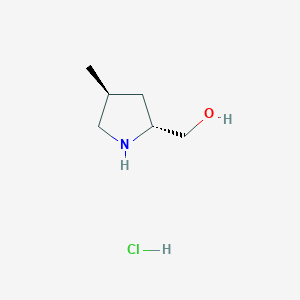

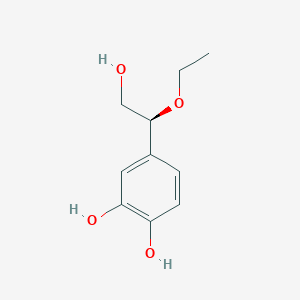
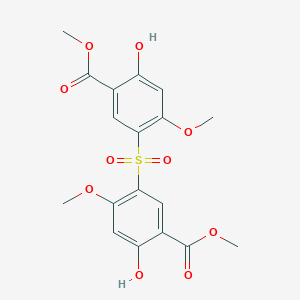

![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)
